1-Amino-1-(2-methoxyphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2-methoxyphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO2. It is also known by other names such as 2-Methoxyamphetamine and 1-(2-Methoxyphenyl)-2-propanamine . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propane backbone. It has a molecular weight of 181.23 g/mol .
Preparation Methods
The synthesis of 1-Amino-1-(2-methoxyphenyl)propan-2-OL can be achieved through various routes. One common method involves the reaction of 2-methoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into various amines or alcohols, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Amino-1-(2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-methoxyphenyl)propan-2-OL involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors, including the β2-adrenergic receptor . By blocking this receptor, the compound inhibits downstream signaling pathways activated by epinephrine, leading to a decrease in intracellular cAMP levels . This mechanism is similar to that of other β-adrenergic receptor antagonists.
Comparison with Similar Compounds
1-Amino-1-(2-methoxyphenyl)propan-2-OL can be compared with other similar compounds, such as:
2-Methoxyamphetamine: Shares a similar structure but differs in the position of the methoxy group.
1-(2-Methoxyphenyl)-2-propanamine: Another structural isomer with different functional groups.
Methoxyphenamine: A related compound with similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-1-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
AJKHUSYYXZDIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC)N)O |
Origin of Product |
United States |
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